molecular formula C25H38N2O B14418557 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide CAS No. 83239-12-7

1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14418557
CAS No.: 83239-12-7
M. Wt: 382.6 g/mol
InChI Key: CCAHGEVRIAIQGQ-UHFFFAOYSA-N
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Description

1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is a chemical compound belonging to the class of 1,4-dihydropyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide, typically involves multicomponent reactions. One of the most common methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 1,4-dihydropyridines can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in various physiological effects, such as vasodilation and reduced blood pressure . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Properties

CAS No.

83239-12-7

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

1-benzyl-N-dodecyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C25H38N2O/c1-2-3-4-5-6-7-8-9-10-14-19-26-25(28)24-18-15-20-27(22-24)21-23-16-12-11-13-17-23/h11-13,15-17,20,22H,2-10,14,18-19,21H2,1H3,(H,26,28)

InChI Key

CCAHGEVRIAIQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CN(C=CC1)CC2=CC=CC=C2

Origin of Product

United States

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